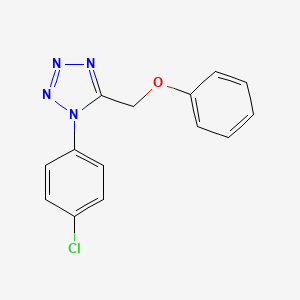![molecular formula C14H14N4OS2 B4630335 3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4630335.png)
3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to the compound involves various chemical reactions starting from basic heterocyclic scaffolds. For instance, a method for synthesizing 2-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano[4′,3′:4,5]- and 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, indicating a potential pathway for synthesizing structures closely related to our compound of interest (Mkrtchyan & Noravyan, 2006). Another study presents a facile one-pot synthesis approach for benzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones, which shares a similar thieno[2,3-d]pyrimidin scaffold, showcasing the diversity of synthetic strategies that could be adapted for our compound (Gomha, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and interaction with biological targets. Although specific studies on the molecular structure analysis of this exact compound were not found, research on similar thieno[2,3-d]pyrimidin-4(3H)-ones provides insight into the general structural features that might influence its chemical behavior and potential applications in medicinal chemistry (Sirakanyan et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of this compound can be inferred from related research. For example, the synthesis and reactivity of pyrido[3,2-d]pyrimidin-4(3H)-ones have been explored, revealing potential for diverse chemical modifications and biological activities, suggesting that our compound may also exhibit versatile reactivity and functionalization options (Shi et al., 2018).
Physical Properties Analysis
The physical properties such as solubility, melting point, and stability of thieno[2,3-d]pyrimidin derivatives are essential for their practical application. While specific data on our compound was not directly available, the study of closely related compounds provides a foundation for predicting these properties, which are crucial for handling and formulation (Alagarsamy et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming derivatives, and overall chemical stability, are influenced by the molecular structure. Investigations into similar compounds have shown a range of chemical behaviors, indicating that our compound may also participate in various chemical reactions, offering pathways for the development of new materials or pharmaceuticals (Mavrova et al., 2016).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds derived from cyclopenta[4,5]pyrido[3',2':4,5]furo[3,2-d]pyrimidine, including those with a 3,5-dimethyl-1H-pyrazol-1-yl moiety, have been synthesized and tested for their antimicrobial properties. These compounds exhibit pronounced antimicrobial activities, highlighting the importance of the pyrazol-1-yl group in manifesting biological activity (Sirakanyan et al., 2021).
Anticancer and Anti-inflammatory Agents
Novel derivatives including 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their analgesic, anti-inflammatory, and anticancer activities. Some compounds exhibited significant activity, suggesting potential therapeutic applications (Alagarsamy et al., 2007).
Topoisomerase II Inhibitors
Thieno[2,3-d]pyrimidine derivatives, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines, have been synthesized and evaluated as inhibitors of topoisomerase II. Selected derivatives exhibited IC50 values in the range of 4-10 µM against HepG2 and MCF7 cancer cell lines, indicating their potential as cytostatic agents by inhibiting or reducing Topo II (El‐Metwally et al., 2019).
Antitubercular Activity
A synthetic route for 3,6-dimethyl-6-aryl-1,5,6,7-tetrahydro8H-pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidin-8-ones has been proposed, derived from 5-amino-3-methyl-1Hthieno[3,2-c]pyrazole-6-carbonitrile via a Gewald reaction. These compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37 RV, showcasing the method's utility in developing potential therapeutics (Vaghasiya et al., 2008).
Synthesis of Heterocyclic Compounds
The compound 3-Amino-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has been a precursor in synthesizing various heterocyclic compounds, including those with antimicrobial and anti-inflammatory potential, underscoring the versatility of this chemical structure in generating bioactive molecules (Prasad et al., 2007).
Propiedades
IUPAC Name |
11-(1,5-dimethylpyrazol-3-yl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-7-6-10(16-17(7)2)18-13(19)11-8-4-3-5-9(8)21-12(11)15-14(18)20/h6H,3-5H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPRFXWJEIDAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)N2C(=O)C3=C(NC2=S)SC4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4630257.png)
![4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B4630266.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)
![methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)

![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)
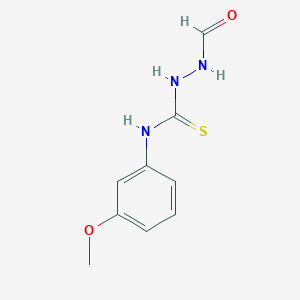
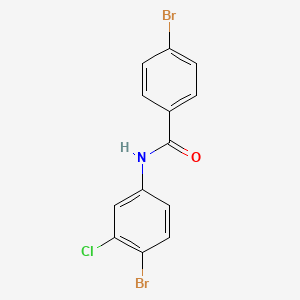
![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)
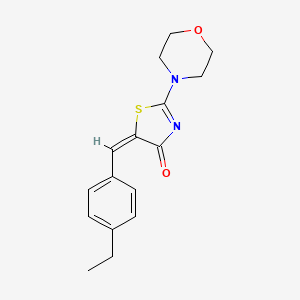
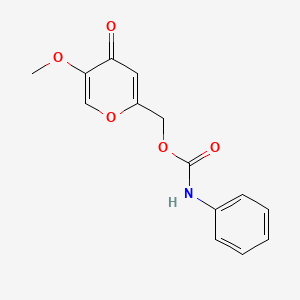
![isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)
![N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4630347.png)
